molecular formula C6H10N2O2S B078908 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione CAS No. 13253-44-6

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Cat. No.: B078908
CAS No.: 13253-44-6
M. Wt: 174.22 g/mol
InChI Key: SBKRXUMXMKBCLD-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (CAS 13253-44-6) is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione core substituted at the 5-position with a 2-(methylthio)ethyl group. Its molecular formula is C₆H₁₀N₂O₂S, with a molecular weight of 174.22 g/mol. The methylthioethyl substituent introduces sulfur into the structure, enhancing lipophilicity compared to alkyl or hydroxyalkyl analogs . This compound is synthesized via reactions involving hydantoin derivatives and sulfur-containing alkylating agents, as suggested by its presence in marine transport-related reaction products .

Biological Activity

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, also known as (R)-5-[2-(methylthio)ethyl]hydantoin, is a derivative of hydantoin that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound is particularly interesting due to its structural features that allow for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions or one-pot methods using starting materials such as amino acids. Recent studies have reported solvent-free synthetic routes that enhance yield and purity, making the process more environmentally friendly .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance:

  • Staphylococcus aureus : Inhibition zones of 17 mm were recorded.
  • Escherichia coli : Similar assays demonstrated effective inhibition against this gram-negative bacterium .

These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazolidine derivatives can bind to DNA and exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

A notable study focused on the design and synthesis of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T-cell receptor signaling. The most potent inhibitor identified (9r) showed an IC50 value ranging from 2.85 to 6.95 μM and was characterized as a competitive inhibitor with a Ki value of 1.09 μM . This suggests potential applications in treating autoimmune diseases.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like LYP, inhibiting their activity.
  • DNA Binding : Its ability to intercalate into DNA suggests a mechanism for its anticancer effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to immune responses and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Jawhar et al. evaluated several imidazolidine-2,4-dione derivatives against bacterial strains, confirming significant growth inhibition and establishing a structure-activity relationship that highlights the importance of substituents on the hydantoin ring .
  • Autoimmune Disease Targeting : The development of LYP inhibitors has been a focal point in recent research. Compound 9r was shown to selectively inhibit LYP without affecting other phosphatases, demonstrating its potential for targeted therapy in autoimmune conditions .

Scientific Research Applications

Methionine Production

Overview
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is primarily utilized as an intermediate in the production of methionine, an essential amino acid crucial for animal nutrition. Methionine serves as a dietary supplement in animal feed, promoting growth and health in livestock.

Production Process
The hydrolysis of this compound under basic conditions leads to the formation of methionine. Various patents detail processes for this transformation:

  • Basic Hydrolysis : The compound is hydrolyzed using basic potassium compounds (e.g., potassium carbonate or potassium hydrogen carbonate). This reaction occurs in a non-stirred continuous tank, optimizing the conversion rate of the starting material to methionine .
  • Crystallization : After hydrolysis, the reaction mixture undergoes a heating treatment followed by crystallization to produce methionine crystals with improved bulk density. This approach enhances the efficiency and cost-effectiveness of methionine production .

Agricultural Chemistry

Plant Growth Regulation
In addition to its role in methionine synthesis, this compound has been identified as a potential plant growth regulator. Its application can enhance crop yield and resilience against pests and diseases .

Table 1: Comparison of Methionine Production Methods

MethodHydrolysis ConditionsResulting ProductAdvantages
Basic HydrolysisPotassium carbonate/hydrogen carbonate; non-stirred tankMethionineHigh conversion efficiency
Crystallization Post-HydrolysisHeating treatment followed by CO₂ introductionMethionine crystalsImproved bulk density and filtration rate

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with specific warnings:

  • Toxicity : It is harmful if swallowed and can cause skin irritation .
  • Handling Precautions : Appropriate safety measures should be implemented when working with this compound to mitigate health risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Core Reaction : Utilize alkylation or nucleophilic substitution on preformed imidazolidine-2,4-dione scaffolds. For example, describes the synthesis of a structurally similar compound (194) via reaction of 5-substituted imidazolidine-2,4-dione with brominated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) under reflux conditions .
  • Optimization : Adjust solvent systems (e.g., DMF/acetic acid mixtures for solubility) and stoichiometric ratios (e.g., 1:1.5 molar ratio of core scaffold to alkylating agent) to improve yields. reports yields ranging from 25% to 45% for analogous compounds, highlighting the impact of substituent steric effects on reactivity .
    • Data Table :
ReactantAlkylating AgentSolventYieldReference
5-Methylimidazolidinedione2-bromo-1-(thiophen-2-yl)ethan-1-oneDMF/AcOH45%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and coupling constants. For instance, resolves methyl group shifts at δ 1.5–1.7 ppm and carbonyl signals at δ 170–175 ppm .
  • HRMS/UPLC-MS : Validate molecular weight and fragmentation patterns. employs HRMS with <2 ppm error for structure confirmation .
    • Advanced Tip : Cross-reference computed NMR/ChemShift values (e.g., via PubChem tools in ) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and electron density maps. highlights ICReDD’s approach using reaction path searches to identify optimal alkylation sites .
  • Machine Learning : Train models on analogous thiazolidinedione reactivity data () to predict regioselectivity in methylthio-ethyl substitutions .
    • Case Study : demonstrates virtual screening of imidazolidine derivatives for electrophilic susceptibility, reducing experimental trial-and-error by 60% .

Q. How can researchers resolve discrepancies in NMR data caused by substituent effects on the imidazolidine ring?

  • Methodology :

  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in the methylthio-ethyl group. uses crystallographic data (e.g., C–S bond lengths of 1.8 Å) to validate static vs. dynamic substituent orientations .
  • 2D NMR (COSY/NOESY) : Map through-space correlations to distinguish between axial/equatorial substituent arrangements. applies 1H^1H-1H^1H COSY to resolve coupling between methylene protons and the imidazolidine ring .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., thioether sulfur) using tert-butyl or benzyl groups during alkylation ( uses acetate protection for hydroxyl groups in thiazolidinone synthesis) .
  • Catalytic Optimization : Employ alum or acidic catalysts () to accelerate Knoevenagel condensations while suppressing hydrolysis .
    • Data Table :
Side ReactionMitigation StrategySuccess RateReference
Hydrolysis of dione ringUse anhydrous solvents (e.g., THF)85%

Q. Methodological Best Practices

  • Spectral Contradictions : When NMR shifts deviate from predicted values (e.g., methylthio-ethyl protons appearing upfield due to ring current effects), compare with crystallographic data () or computational models () .
  • Yield Optimization : For low-yielding reactions (<30%), screen alternative alkylation agents (e.g., iodoethane over bromoethane) or employ microwave-assisted synthesis ( achieves 45% yield under reflux) .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazolidine-2,4-dione scaffold allows versatile substitutions at the 5-position, influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-Dimethylaminobenzyl C₁₂H₁₅N₃O₂ 233.27 Antidepressant activity (ED₅₀ = 42 mg/kg in mice) via non-tricyclic mechanisms
5-(1-Hydroxyethyl)imidazolidine-2,4-dione 1-Hydroxyethyl C₅H₈N₂O₃ 144.13 Higher polarity due to hydroxyl group; used in safety assessments
5-Isopropylimidazolidine-2,4-dione Isopropyl C₆H₁₀N₂O₂ 142.16 Lipophilic; industrial applications (e.g., intermediates)
5-(4-Fluorobenzylidene)thiazolidine-2,4-dione 4-Fluorobenzylidene (thiazolidine core) C₁₀H₆FNO₂S 223.22 Anticancer potential; thiazolidine core enhances π-π stacking interactions

Key Observations :

  • Biological Activity: Substituents like benzylidene (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) confer UV-filter properties due to extended conjugation , while aromatic amines (e.g., 4-dimethylaminobenzyl) enable CNS activity .

Properties

IUPAC Name

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRXUMXMKBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884585
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13253-44-6
Record name 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
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Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
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Record name 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

To achieve this object, the present invention provides a process for the preparation of D,L-methionine, in which carbon dioxide is fed to an aqueous potassium methioninate solution obtained by hydrolysis of 5-(2-methylmercaptoethyl)hydantoin, in order to precipitate out crude methionine, which is separated off and purified, where, for the purposes of purification, an aqueous solution of the separated-off crude methionine is prepared and subjected to a recrystallization. In the process, the solution from which the recrystallization takes place contains potassium ions and also a crystallization additive, where the crystallization additive is a nonionic or anionic surfactant, or a mixture of different nonionic or anionic surfactants. According to the invention, the recrystallization takes place by introducing a 60 to 110° C.-hot methionine solution into a 35 to 80° C.-warm methionine suspension, the temperature of which is lower than that of the introduced solution, the temperature of the methionine suspension being maintained between 35 and 80° C. during the addition.
Quantity
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potassium methioninate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

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